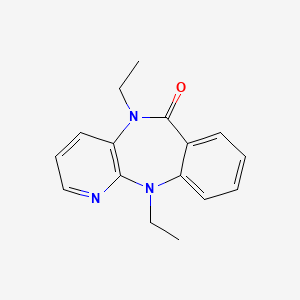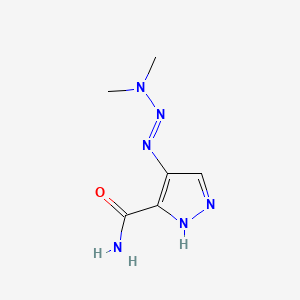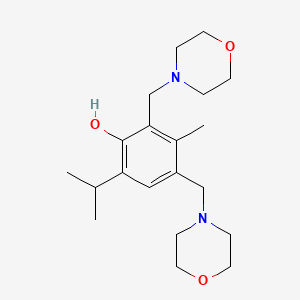
6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol is an organic compound with the molecular formula C20H32N2O3 This compound is characterized by the presence of isopropyl, methyl, and morpholinylmethyl groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol typically involves multiple steps, starting with the preparation of the phenol derivative. The key steps include:
Alkylation: The phenol ring is alkylated with isopropyl and methyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Halogenation and nitration reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation is typically carried out using halogens like chlorine or bromine, while nitration involves nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-4-isopropylphenol: Similar in structure but lacks the morpholinylmethyl groups.
2,4-Dimethylphenol: Contains methyl groups but lacks the isopropyl and morpholinylmethyl groups.
Uniqueness
6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol is unique due to the presence of both isopropyl and morpholinylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
6624-11-9 |
|---|---|
Molekularformel |
C20H32N2O3 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
3-methyl-2,4-bis(morpholin-4-ylmethyl)-6-propan-2-ylphenol |
InChI |
InChI=1S/C20H32N2O3/c1-15(2)18-12-17(13-21-4-8-24-9-5-21)16(3)19(20(18)23)14-22-6-10-25-11-7-22/h12,15,23H,4-11,13-14H2,1-3H3 |
InChI-Schlüssel |
PBVYPADTMDCSCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1CN2CCOCC2)C(C)C)O)CN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


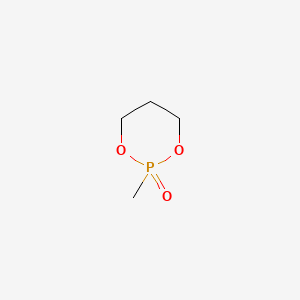

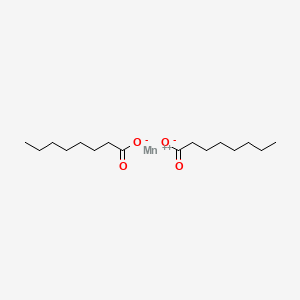
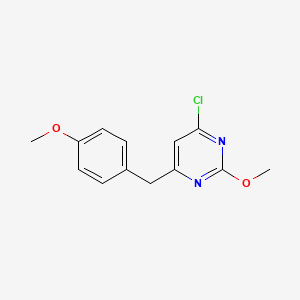
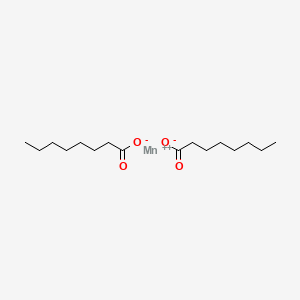

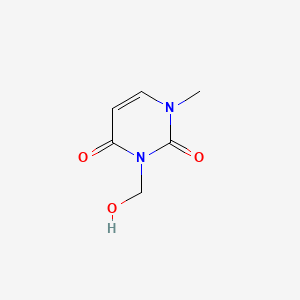
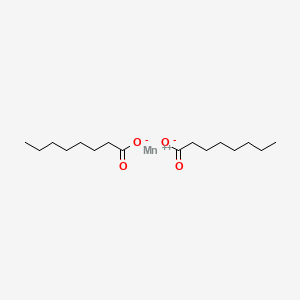
![D-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-D-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)-](/img/structure/B12803870.png)

